Ethylideneurea
Description
Origins of Urea Derivatives in Agriculture
The utilization of urea derivatives in agriculture dates to the mid-20th century, when the limitations of conventional urea fertilizers—rapid hydrolysis, volatilization losses, and nutrient leaching—became apparent. Early research focused on modifying urea’s chemical structure to slow its decomposition, thereby extending nitrogen availability to crops. Ethylideneurea, synthesized through the condensation of urea with aldehydes, emerged as part of this innovation wave. Unlike conventional urea, its molecular structure incorporates ethylidene groups, which reduce solubility and delay microbial degradation.
Development of Slow-Release Nitrogen Technologies
The evolution of this compound is intertwined with advancements in polymer-coated and chemically stabilized urea formulations. For instance, isobutylidene diurea (IBDU) and crotonylidene diurea (CDU), structurally analogous to this compound, demonstrated that alkyl-group modifications could synchronize nitrogen release with plant uptake patterns. These developments laid the groundwork for this compound’s adoption in precision agriculture, particularly in regions grappling with nitrogen inefficiency and environmental pollution.
Properties
Molecular Formula |
C3H6N2O |
|---|---|
Molecular Weight |
86.09 g/mol |
IUPAC Name |
(E)-ethylideneurea |
InChI |
InChI=1S/C3H6N2O/c1-2-5-3(4)6/h2H,1H3,(H2,4,6)/b5-2+ |
InChI Key |
AWMNXQXKGOSXDN-GORDUTHDSA-N |
Isomeric SMILES |
C/C=N/C(=O)N |
Canonical SMILES |
CC=NC(=O)N |
Origin of Product |
United States |
Preparation Methods
One-Step Condensation Reaction Using Vinylformic Acid and N-Hydroxyethyl Ethylene Urea
This method involves a single-step condensation reaction catalyzed by a solid catalyst mixture under reflux with azeotropic removal of water, yielding ethylideneurea derivatives efficiently and with minimal environmental impact.
- Reactants: Vinylformic acid and N-hydroxyethyl ethylene urea
- Catalyst: A solid mixture of Tai-Ace S 150 and aluminum chloride (weight ratio 1:1)
- Solvent: Hexanaphthene (or benzene/toluene as alternatives)
- Reaction conditions: Heating at 75–110 °C under reflux with azeotropic water removal
- Reaction time: Approximately 6–8 hours depending on scale and conditions
- By-product: Water, which is continuously removed via azeotropic distillation
- Post-reaction treatment: Addition of dehydrated alcohol and sodium carbonate to remove catalyst and residual reactants, followed by filtration and solvent recovery
- High yield (~88–90%)
- Environmentally friendly, producing only water as a by-product
- Solid catalyst allows easy separation and reuse
- Mild reaction temperature compared to other methods
| Parameter | Embodiment 1 | Embodiment 2 |
|---|---|---|
| Vinylformic acid (g, mol) | 72 g (1 mol) | 46 g (0.64 mol) |
| N-Hydroxyethyl ethylene urea (g, mol) | 65 g (0.5 mol) | 65 g (0.5 mol) |
| Catalyst (g) | 8 g (Tai-Ace S 150 + AlCl3) | 10 g (Tai-Ace S 150 + AlCl3) |
| Solvent volume (ml) | 200 ml hexanaphthene | 60 ml hexanaphthene |
| Reaction temperature (°C) | 80 °C | 83 °C |
| Reaction time (h) | 6 + 1.5 (post-reaction) | 8 |
| Yield (%) | 89% | 88% |
| Product purity (Chun Du) (%) | ≤95% | ≤92% |
Note: Chun Du refers to the purity measurement standard used in the source.
Ethylene Urea Synthesis via Urea and Ethylene Diamine with Formaldehyde Treatment
Though this method is more directly related to ethylene urea, it provides insight into related cyclic urea derivatives and their preparation, which is relevant to this compound chemistry.
- Reactants: Urea and ethylene diamine in approximately equimolar amounts
- Heating: Strong heating up to 270 °C to induce cyclization and ammonia evolution
- Solvent: High boiling solvents such as ethylene glycol may be used as diluents
- Removal of by-products: Excess ethylene diamine is distilled off during reaction
- Post-reaction modification: Addition of a formaldehyde donor (e.g., formalin) at 200–220 °C during cooling to reduce insoluble impurities and improve product quality
- Vacuum stripping and nitrogen purging to remove residual reactants and solvents
| Step | Description |
|---|---|
| Initial heating | Urea dissolves in ethylene diamine; ammonia evolves |
| Temperature increase | Reaction mixture becomes viscous and then clear |
| Formaldehyde addition | Added at 200–220 °C to reduce insoluble by-products |
| Vacuum stripping | Removes residual ethylene diamine and solvents |
| Cooling and nitrogen purging | Product solidifies and is recovered |
- Produces ethylene urea with reduced insoluble impurities
- Formaldehyde treatment improves product solubility and applicability
- Well-established industrial method with detailed operational parameters
| Parameter | Value |
|---|---|
| Urea to ethylene diamine ratio | 1:1 molar ratio |
| Maximum temperature | Up to 270 °C |
| Formaldehyde content | 1–10% formaldehyde equivalent |
| Reaction atmosphere | Nitrogen purge during cooling |
| Reaction time | Several hours (varies) |
Comparative Analysis of Preparation Methods
| Feature | One-Step Condensation (Vinylformic Acid Route) | Urea + Ethylene Diamine + Formaldehyde Route |
|---|---|---|
| Reaction type | Condensation with azeotropic water removal | Cyclization with ammonia evolution |
| Catalyst | Solid catalyst (Tai-Ace S 150 + AlCl3) | None or formaldehyde donor added post-reaction |
| Reaction temperature | Moderate (75–110 °C) | High (up to 270 °C) |
| By-products | Water only | Ammonia and water |
| Yield | High (~88–90%) | High, but with impurity removal steps |
| Environmental impact | Low; no toxic by-products | Moderate; ammonia evolution requires handling |
| Product purity | High (≥92%) | Improved by formaldehyde treatment |
| Industrial applicability | Environmentally friendly, scalable | Established industrial method |
Summary and Recommendations
The preparation of this compound can be efficiently achieved through a single-step condensation reaction of vinylformic acid with N-hydroxyethyl ethylene urea using a solid catalyst and azeotropic water removal, yielding high purity product with minimal environmental impact. Alternatively, related cyclic urea derivatives can be synthesized via urea and ethylene diamine reactions with subsequent formaldehyde treatment to improve product quality.
For industrial and research applications prioritizing environmental safety and process simplicity, the vinylformic acid condensation method is recommended. The urea-ethylene diamine method remains valuable for derivatives requiring formaldehyde modification.
Chemical Reactions Analysis
Ethylideneurea undergoes various chemical reactions, including:
Hydrolysis: this compound can undergo hydrolysis to form ethylenediamine and urea.
Substitution: This compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted urea derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that ethylideneurea derivatives, particularly those with fluorinated phenyl groups, exhibit promising anticancer activity. For instance, the compound 1-(4-Fluorophenyl)ethylidene urea has shown significant binding interactions with proteins involved in cancer pathways, suggesting potential therapeutic effects against various cancers. The following table summarizes some derivatives and their associated biological activities:
| Compound Name | Structure Description | Biological Activity |
|---|---|---|
| 1-(4-Fluorophenyl)ethylidene urea | Fluorinated phenyl group | Anticancer properties |
| 1-(4-Chlorophenyl)ethylidene urea | Chlorinated phenyl group | Potential anticancer activity |
| 1-(Phenyl)ethylidene urea | Non-halogenated phenyl group | Broad-spectrum antibacterial properties |
| 1-(3-Nitrophenyl)ethylidene urea | Nitro group on phenyl ring | Enhanced cytotoxicity against cancer |
Agricultural Applications
This compound compounds have been investigated for their potential as agrochemicals. Their ability to interact with biological systems makes them suitable candidates for developing new pesticides or herbicides. Research has shown that certain derivatives can effectively target pests while minimizing environmental impact .
Material Science
In material science, this compound is explored for its role in synthesizing polymers and coatings. The compound's ability to form stable bonds contributes to the development of materials with enhanced durability and resistance to degradation. This compound-based polymers are being studied for applications in protective coatings and biomedical devices .
Case Studies
Several case studies highlight the applications of this compound:
- Anticancer Research : A study demonstrated the efficacy of 1-(4-Fluorophenyl)ethylidene urea in inhibiting cancer cell proliferation in vitro, with significant results observed against HeLa and MCF-7 cell lines. The binding affinity to specific protein targets was assessed using surface plasmon resonance techniques.
- Agricultural Field Trials : Field trials evaluating the effectiveness of this compound derivatives as insecticides showed promising results in controlling aphid populations while maintaining beneficial insect populations .
- Material Development : Research on this compound-based polymers revealed their potential in creating biodegradable materials with applications in packaging and medical devices, showcasing their versatility beyond traditional uses .
Mechanism of Action
The mechanism of action of ethylideneurea involves its interaction with the enzyme urease. Urease catalyzes the hydrolysis of this compound to form ethylenediamine and urea. This reaction involves the binding of this compound to the active site of urease, followed by the cleavage of the urea moiety .
Comparison with Similar Compounds
Key Differences :
- This compound’s cyclic structure enhances thermal stability and reduces hygroscopicity compared to linear urea.
- Urea’s simpler structure makes it cheaper but less effective in formaldehyde-sensitive applications .
2-Imidazolidone (CAS 378750-35-7)
Key Differences :
- Despite identical molecular formulas, structural isomerism leads to divergent reactivity. This compound’s ethylidene group facilitates polymerization, while 2-imidazolidone’s unsaturated ring is more reactive in nucleophilic substitutions .
Vinylureas (e.g., N-Vinyl-N’-ethylurea)
Key Differences :
- This compound acts as a bifunctional monomer in polycondensation reactions, whereas vinylureas polymerize via radical mechanisms .
Research Findings and Industrial Relevance
- Efficiency in Formaldehyde Capture : this compound reduces free formaldehyde in urea-formaldehyde resins by 40–60% compared to urea, enhancing product safety .
- Polymer Performance : Poly(this compound) exhibits a glass transition temperature (Tg) of ~120°C, outperforming polyvinylureas (Tg ~80°C) in high-temperature applications .
- Synthetic Challenges : this compound’s synthesis requires precise stoichiometry and benzene as a solvent, raising environmental concerns compared to aqueous urea production .
Data Tables
Table 1. Physicochemical Comparison
| Compound | Melting Point (°C) | Solubility (Water) | Log P (Octanol-Water) |
|---|---|---|---|
| This compound | 176 | Moderate | -0.85 |
| Urea | 133–135 | High | -1.09 |
| 2-Imidazolidone | 152–154 | Low | -0.43 |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and characterizing Ethylideneurea in laboratory settings?
- Methodological Answer : this compound synthesis typically involves urea and glyoxal condensation under controlled pH and temperature. Characterization should include:
- FTIR/NMR : To confirm functional groups (e.g., NH and carbonyl stretches) and structural integrity.
- HPLC/MS : For purity assessment and molecular weight confirmation.
- Thermogravimetric Analysis (TGA) : To study thermal stability.
- Example Protocol : React urea (1.2 eq) with glyoxal (40% aqueous solution, 1 eq) at pH 3–4 (adjusted with HCl) and 60°C for 4 hours. Isolate via crystallization .
- Key Consideration : Replicate conditions from prior studies to validate reproducibility .
Q. How should researchers design a literature review to identify gaps in this compound’s environmental behavior?
- Methodological Answer :
- Step 1 : Use databases like SciFinder and PubMed with keywords "this compound degradation," "soil adsorption," and "ecotoxicology."
- Step 2 : Filter results by publication date (last 10 years) and peer-reviewed journals.
- Step 3 : Tabulate findings (e.g., degradation half-lives, microbial interactions) to highlight inconsistencies or understudied areas (Table 1).
- Table 1 : Summary of this compound Degradation Studies
| Study | Conditions | Half-life (Days) | Key Factors |
|---|---|---|---|
| A | Soil, 25°C | 30 | pH, moisture |
| B | Aquatic, 20°C | 45 | UV exposure |
- Critical Analysis : Compare methodologies (e.g., analytical techniques, sample sizes) to explain discrepancies .
Q. What statistical approaches are appropriate for analyzing this compound’s efficacy in agricultural trials?
- Methodological Answer :
- ANOVA/t-tests : Compare crop yield means across treatment groups (e.g., this compound vs. conventional fertilizers).
- Regression Models : Correlate application rates with nitrogen release kinetics.
- Error Analysis : Report confidence intervals (95%) and standard deviations for replicate trials.
- Software Tools : Use R or Python for advanced modeling (e.g., time-series decay curves) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported degradation pathways of this compound across studies?
- Methodological Answer :
- Variable Isolation : Systematically test environmental factors (pH, temperature, microbial activity) using controlled microcosm experiments.
- Meta-Analysis : Pool data from multiple studies to identify trends or outliers (e.g., using random-effects models).
- Replication Studies : Repeat conflicting experiments with identical parameters to verify reproducibility .
- Case Example : If Study A reports aerobic degradation and Study B emphasizes photolysis, design experiments to quantify the contribution of each pathway under varying conditions.
Q. What strategies optimize experimental design for studying this compound’s interaction with soil microbiota?
- Methodological Answer :
- Hypothesis-Driven Design : Test specific microbial taxa (e.g., Nitrosomonas) via selective media or metagenomics.
- Controls : Include sterile soil controls and reference compounds (e.g., urea) for comparison.
- High-Throughput Techniques : Use 16S rRNA sequencing to track microbial community shifts over time.
- Data Validation : Cross-check metabolite profiles (LC-MS) with microbial activity assays .
Q. How can computational modeling enhance mechanistic studies of this compound’s nitrogen-release kinetics?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model hydrogen bonding between this compound and water molecules to predict hydrolysis rates.
- DFT Calculations : Estimate activation energies for degradation intermediates.
- Integration with Empirical Data : Calibrate models using HPLC-measured release curves.
- Software Recommendations : Gaussian, GROMACS, or CP2K for quantum/molecular simulations .
Guidelines for Reporting and Validation
- Data Transparency : Include raw datasets in supplementary materials, with clear metadata (e.g., instrument calibration details) .
- Error Reporting : Quantify uncertainties (e.g., ±SD in triplicate measurements) and discuss sources (e.g., instrument sensitivity) .
- Ethical Compliance : Obtain permits for environmental sampling and disclose conflicts of interest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
